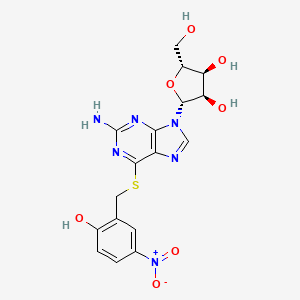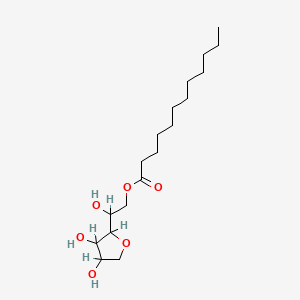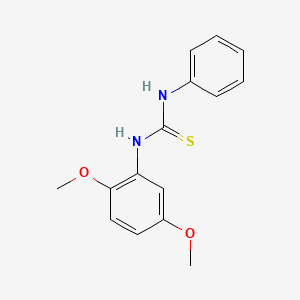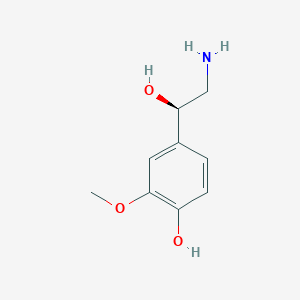
S-(2-Hydroxy-5-nitrobenzyl)-6-thioguanosine
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to S-(2-Hydroxy-5-nitrobenzyl)-6-thioguanosine often involves S(N)Ar displacement reactions, where fluoride from fluoropurine intermediates is displaced by (substituted)benzylamines. This method has been used to synthesize analogues and fluorescent probe conjugates for biomedical applications, indicating the potential for creating S-(2-Hydroxy-5-nitrobenzyl)-6-thioguanosine through similar chemical pathways (Robins et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds related to S-(2-Hydroxy-5-nitrobenzyl)-6-thioguanosine often involves complex interactions between the nitrobenzyl group and the nucleoside or nucleotide base. Studies have shown that these interactions can significantly affect the chemical behavior and biological activity of the molecules, such as binding specificity to nucleoside transporters or enzymes (Loudon & Koshland, 1970).
Chemical Reactions and Properties
Chemical reactions involving S-(2-Hydroxy-5-nitrobenzyl)-6-thioguanosine and its analogues may include redox reactions, where the nitro group can undergo reduction to form amino derivatives. These processes can lead to the formation of DNA adducts or interact with proteins through specific binding sites, illustrating the compound's reactivity and potential biological relevance (King et al., 2001).
Physical Properties Analysis
The physical properties of S-(2-Hydroxy-5-nitrobenzyl)-6-thioguanosine, such as solubility, stability, and spectral characteristics, would be influenced by its functional groups and molecular structure. For example, the hydroxy and nitro groups could affect its solubility in water and organic solvents, while the thioguanosine moiety may contribute to its stability under various conditions. Studies on similar compounds suggest that these properties are crucial for the compound's behavior in biological systems and its utility in research applications (Horton & Tucker, 1970).
Chemical Properties Analysis
The chemical properties of S-(2-Hydroxy-5-nitrobenzyl)-6-thioguanosine, including reactivity with other molecules, potential for forming adducts, and interactions with biological macromolecules, are critical for understanding its application in scientific research. The presence of the nitro group and the thioguanosine moiety suggests that the compound could participate in redox reactions and bind to specific sites on proteins or nucleic acids, influencing cellular processes and potentially serving as a tool for biochemical studies (Wong et al., 1998).
Aplicaciones Científicas De Investigación
Application in Cancer Research
S-(2-Hydroxy-5-nitrobenzyl)-6-thioguanosine and its analogues play a significant role in cancer research. Improved syntheses of related compounds, such as 5'-S-(2-aminoethyl)-6-N-(4-nitrobenzyl)-5'-thioadenosine (SAENTA), have enabled the development of fluorescent probes that bind specifically to human equilibrative nucleoside transporter 1 (hENT1) in cancer cell lines. This binding property is crucial for predicting the antitumor efficacy of drugs like gemcitabine, a key chemotherapy agent (Robins et al., 2010).
Inhibiting Protein Polymerization
Research has identified S-(4-nitrobenzyl)-6-thioguanosine as a lead compound in inhibiting the polymerization of Z variant alpha-1-antitrypsin (Z-α1AT). This inhibition is significant in addressing α1AT deficiency (α1ATD), a genetic disorder that can lead to severe liver and lung disease. This discovery offers a therapeutic pathway for treating α1ATD by preventing the polymerization and aggregation of Z-α1AT (Berthelier et al., 2015).
Advancements in Nucleoside Transport Research
The compound has also been instrumental in studying nucleoside transport. In one study, 6-(2-hydroxy-5-nitrobenzyl)-thioguanosine (NBG) was shown to potentiate the effects of adenosine in inducing behavioral inactivity, supporting its role as an adenosine uptake inhibitor. This insight aids our understanding of how nucleoside transport can be manipulated in various physiological and pathological states (Crawley et al., 1983).
Role in Protein Chemistry
The compound's derivatives, such as 2-hydroxy-5-nitrobenzyl bromide, have been employed in studying protein chemistry. For instance, their reaction with tryptophan and subsequent formation of monosubstitution adducts shed light on protein-environment interactions and the specificities of protein reagents (Loudon & Koshland, 1970).
Cardioprotective Research
In cardiology research, S-(p-nitrobenzyl)-6-thioinosine, a closely related compound, was studied for its cardioprotective effects. When added to cardioplegic solutions, it showed potential in improving the recovery of heart function post-ischemia, suggesting its use in cardiac preservation (Keeling et al., 2000).
Synthesis and Photolabile Protection in Oligonucleotide Synthesis
The compound's derivatives are also valuable in the field of oligonucleotide synthesis. For example, the use of o-nitrobenzyloxycarbonyl for direct protection of exocyclic amino functions in nucleosides facilitates the construction of oligonucleotides for research purposes (Misra et al., 2002).
Propiedades
IUPAC Name |
(2R,3R,4S,5R)-2-[2-amino-6-[(2-hydroxy-5-nitrophenyl)methylsulfanyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O7S/c18-17-20-14-11(19-6-22(14)16-13(27)12(26)10(4-24)30-16)15(21-17)31-5-7-3-8(23(28)29)1-2-9(7)25/h1-3,6,10,12-13,16,24-27H,4-5H2,(H2,18,20,21)/t10-,12-,13-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIKYSYYTDTHBG-XNIJJKJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CSC2=NC(=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CSC2=NC(=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70961437 | |
| Record name | 6-{[(2-Hydroxy-5-nitrophenyl)methyl]sulfanyl}-9-pentofuranosyl-3,9-dihydro-2H-purin-2-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70961437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-(2-Hydroxy-5-nitrobenzyl)-6-thioguanosine | |
CAS RN |
41094-07-9 | |
| Record name | 2-Hydroxy-5-nitrobenzylthioguanosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041094079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-{[(2-Hydroxy-5-nitrophenyl)methyl]sulfanyl}-9-pentofuranosyl-3,9-dihydro-2H-purin-2-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70961437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-(2-Hydroxy-5-nitrobenzyl)-6-thioguanosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![ethyl N-[5-amino-3-[(4-methoxy-N-methylanilino)methyl]-1,2-dihydropyrido[3,4-b]pyrazin-7-yl]carbamate](/img/structure/B1209135.png)

![1-[2-Imino-3-[2-(1-piperidinyl)ethyl]-1-benzimidazolyl]-3-(3-methylphenoxy)-2-propanol](/img/structure/B1209137.png)
![N-(1,7-dimethyl-3-pyrazolo[3,4-b]quinolinyl)butanamide](/img/structure/B1209138.png)

![[2-[[(1R,2R,5S,8aS)-5-[2-[(1R,2S,4aR)-1,2,5,5-tetramethyl-2,3,4,4a,6,7-hexahydronaphthalen-1-yl]ethyl]-1,2,5-trimethyl-2,3,6,7,8,8a-hexahydronaphthalen-1-yl]methyl]-4-sulfooxyphenyl] hydrogen sulfate](/img/structure/B1209142.png)

